molecular formula C9H12O6 B143162 trans-Aconitic Acid Trimethyl Ester CAS No. 4271-99-2

trans-Aconitic Acid Trimethyl Ester

Cat. No.: B143162
CAS No.: 4271-99-2
M. Wt: 216.19 g/mol
InChI Key: DZAIBGWGBBQGPZ-GQCTYLIASA-N
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Description

trans-Aconitic Acid Trimethyl Ester: is an organic compound derived from aconitic acid, which is a tricarboxylic acid. This ester is formed by the esterification of aconitic acid with methanol. It is a colorless to pale yellow liquid with a characteristic odor. The compound is known for its applications in various chemical and industrial processes.

Biochemical Analysis

Cellular Effects

The cellular effects of Trans-Aconitic Acid Trimethyl Ester are currently unknown. Trans-aconitic acid, the parent compound, has been reported to have various effects on cells. For instance, it has been shown to induce alterations in Arabidopsis thaliana roots when applied exogenously . It’s plausible that this compound could have similar or different effects, depending on its interactions with cellular components.

Molecular Mechanism

One study has reported a method for its synthesis, which involves the catalytic trimerization of carbomethoxycarbene . This suggests that the compound could potentially interact with other molecules in a similar manner, leading to changes in gene expression, enzyme activity, or other biochemical processes.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. The stability of the compound could be inferred from its synthesis, which involves stable intermediates .

Metabolic Pathways

Trans-aconitic acid, the parent compound, is known to be an intermediate in the tricarboxylic acid cycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Aconitic Acid Trimethyl Ester can be achieved through a one-step method involving the catalytic trimerization of carbomethoxycarbene generated from methyl diazoacetate. This reaction is catalyzed by copper acetylacetonate (Cu(acac)2) and proceeds under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves the esterification of aconitic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-Aconitic Acid Trimethyl Ester can undergo oxidation reactions to form various oxidation products.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: It can participate in substitution reactions where one or more of its ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry: trans-Aconitic Acid Trimethyl Ester is used as a precursor in the synthesis of various organic compounds. It is also employed in polymerization reactions to produce biodegradable polymers .

Biology: In biological research, the compound is used to study metabolic pathways and enzyme activities. It serves as a model compound for studying ester hydrolysis and other biochemical reactions .

Medicine: It is also being investigated for its anti-inflammatory and anti-cancer properties .

Industry: In the industrial sector, this compound is used as a plasticizer in the production of flexible plastics. It is also employed as a cross-linking agent in the manufacture of resins and coatings .

Mechanism of Action

The mechanism of action of trans-Aconitic Acid Trimethyl Ester involves its interaction with various molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release aconitic acid, which then participates in the tricarboxylic acid cycle. This cycle is crucial for energy production in cells. The compound’s ability to form biodegradable polymers also makes it useful in drug delivery systems, where it can release active pharmaceutical ingredients in a controlled manner .

Comparison with Similar Compounds

Uniqueness: trans-Aconitic Acid Trimethyl Ester is unique due to its specific spatial arrangement, which imparts distinct chemical and physical properties. Its ability to form biodegradable polymers and its role in biological systems make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

trimethyl (E)-prop-1-ene-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAIBGWGBBQGPZ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C/C(=C\C(=O)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346359
Record name Trimethyl (E)-Aconitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-99-2
Record name Trimethyl (E)-Aconitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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